1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
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Overview
Description
1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is an organic compound with a complex structure that includes a piperidine ring, methoxyphenyl groups, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the use of oxetan-3-ols as 1,2-bis-electrophiles in a Brønsted-acid-catalyzed synthesis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aldehydes and epoxides.
Reduction: Catalytic reduction of alpha-diketones and their derivatives can be performed.
Substitution: Electrophilic substitution reactions can occur due to the presence of methoxyphenyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include aldehydes, epoxides, and substituted derivatives.
Scientific Research Applications
1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can be compared with similar compounds such as:
Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: This compound has similar methoxyphenyl groups but differs in its core structure.
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound shares the methoxyphenyl groups but has a different backbone.
The uniqueness of this compound lies in its piperidine ring and carboxylic acid functional group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-15-7-3-13(4-8-15)19-17(20(23)24)11-12-18(22)21(19)14-5-9-16(26-2)10-6-14/h3-10,17,19H,11-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZDORXRRYGTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCC(=O)N2C3=CC=C(C=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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